molecular formula C28H18O4 B12906814 [2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl- CAS No. 63136-74-3

[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-

Cat. No.: B12906814
CAS No.: 63136-74-3
M. Wt: 418.4 g/mol
InChI Key: JVKWSLMQMNAXEG-UHFFFAOYSA-N
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Description

2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzofuran core with diphenyl substituents, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism by which 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting or modifying their activity.

    Signal transduction: It may influence cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-diphenyl-2H-chromene: Known for its photochromic properties.

    2,2’-diphenyl-1-picrylhydrazyl: Used in antioxidant studies.

    2,2’-diphenyl-2H-benzo[h]chromene:

Uniqueness

2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione stands out due to its bibenzofuran core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and in the study of complex organic reactions.

Biological Activity

[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound features a unique structure characterized by a bibenzofuran core with two phenyl groups and a diketone functionality. This structural arrangement is believed to contribute to its diverse biological activities.

1. Antioxidant Activity

Antioxidant activity is critical for protecting cells from oxidative stress. Studies have shown that derivatives of bibenzofuran compounds exhibit significant antioxidant properties. For instance, certain synthesized derivatives demonstrated effective scavenging activity against free radicals in vitro, indicating their potential therapeutic applications in oxidative stress-related diseases .

2. Antimicrobial Activity

The antimicrobial properties of [2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione derivatives have been evaluated against various bacterial strains. Research indicates that some derivatives possess substantial antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gatifloxacin against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/mL)Target Bacteria
10f0.5S. aureus ATCC 6538
10g0.5S. aureus ATCC 4220
10h0.5MRSA ATCC 43300

3. Cytotoxic Activity

The cytotoxic effects of the compound have been investigated using various cancer cell lines. In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards HepG2 (liver cancer) cells while sparing normal liver cells (L-02). For example, compound 10h showed an IC50 value of approximately 41.6 µM against HepG2 cells .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
10fHepG2>100
10gHepG2>100
10hHepG241.6
L-0253.5

The mechanisms underlying the biological activities of [2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione derivatives are multifaceted:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure facilitates electron donation to free radicals, thus neutralizing them.
  • Antimicrobial Mechanism : Interaction with bacterial cell membranes and inhibition of key metabolic pathways have been suggested as potential mechanisms for the observed antimicrobial effects.
  • Cytotoxic Mechanism : The induction of apoptosis through mitochondrial pathways has been observed in treated cancer cells.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of modified bibenzofuran derivatives:

  • A study demonstrated that modifications at specific positions on the bibenzofuran structure significantly enhanced both antimicrobial and cytotoxic activities .
  • Another research highlighted the development of QSAR models that correlate structural features with biological activity, providing insights for further drug development .

Properties

CAS No.

63136-74-3

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3-oxo-2-phenyl-1-benzofuran-2-yl)-2-phenyl-1-benzofuran-3-one

InChI

InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)31-27(25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)26(30)22-16-8-10-18-24(22)32-28/h1-18H

InChI Key

JVKWSLMQMNAXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3O2)C4(C(=O)C5=CC=CC=C5O4)C6=CC=CC=C6

Origin of Product

United States

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